(2S)-2-Chloro-3-methylpentanoic acid
Description
(2S)-2-Chloro-3-methylpentanoic acid (CAS 32653-34-2) is a chiral carboxylic acid with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol. It features two stereocenters at the C2 (S-configuration) and C3 (S-configuration) positions, resulting in the (2S,3S) enantiomer . This compound is a colorless oil with an optical rotation of [α] = -1.44 (neat) . Its primary applications include serving as a chiral building block in liquid crystal synthesis and pharmaceutical intermediates, where stereochemical precision is critical .
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.6 g/mol |
IUPAC Name |
(2S)-2-chloro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |
InChI Key |
QMYSXXQDOZTXAE-AKGZTFGVSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)Cl |
Canonical SMILES |
CCC(C)C(C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chloro-Methylpentanoic Acids
(2S)-2-Chloro-4-methylpentanoic acid (CAS 1237830-70-4)
- Structural Differences : The methyl group is located at C4 instead of C3.
- Electronic Effects: The electron-withdrawing chlorine at C2 remains, but the distal methyl group may slightly alter acidity (pKa) compared to the C3-methyl analog.
- Applications: Limited data on specific uses, suggesting it is less favored in chiral synthesis than the C3-methyl isomer .
Data Table 1: Comparison of Positional Isomers
| Property | (2S,3S)-2-Chloro-3-methylpentanoic Acid | (2S)-2-Chloro-4-methylpentanoic Acid |
|---|---|---|
| CAS Number | 32653-34-2 | 1237830-70-4 |
| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ |
| Substituent Positions | C2 (Cl), C3 (Me) | C2 (Cl), C4 (Me) |
| Physical State | Colorless oil | Not reported |
| Key Applications | Liquid crystal dopants, chiral synthesis | Not reported |
Functional Group Variants
(2S,3S)-2-Amino-3-methylpentanoic Acid (CAS 73-32-5)
- Structural Differences: Chlorine at C2 is replaced by an amino (-NH₂) group.
- Impact on Properties: Acidity: The amino group decreases acidity (pKa ~9.7 for α-amino acids vs. ~2.8 for carboxylic acids). Biological Role: Used as a dietary supplement (branched-chain amino acid) and in peptide synthesis .
Data Table 2: Functional Group Comparison
| Property | (2S,3S)-2-Chloro-3-methylpentanoic Acid | (2S,3S)-2-Amino-3-methylpentanoic Acid |
|---|---|---|
| Functional Group | -Cl, -COOH | -NH₂, -COOH |
| Molecular Weight | 150.60 g/mol | 131.17 g/mol |
| Key Applications | Chiral synthesis, liquid crystals | Dietary supplements, pharmaceuticals |
| Safety Hazards | Limited hazards reported | H302 (harmful if swallowed) |
Enantiomeric and Diastereomeric Forms
(2R,3R)-2-Chloro-3-methylpentanoic Acid
- Structural Differences : Opposite stereochemistry at C2 and C3 (R,R vs. S,S).
- Impact on Properties: Chiral Interactions: May exhibit opposite optical rotation and incompatible activity in enantioselective reactions. Applications: Not reported in liquid crystal synthesis, highlighting the importance of (2S,3S) configuration for mesophase behavior .
Preparation Methods
Direct Chlorination of Chiral Precursors
One classical approach involves starting from a chiral 3-methylpentanoic acid derivative, followed by selective chlorination at the 2-position. This method requires careful control of reaction conditions to avoid racemization or over-chlorination.
- Reagents : Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating agents under mild conditions.
- Conditions : Low temperature, inert atmosphere to preserve stereochemistry.
- Outcome : Formation of (2S)-2-chloro-3-methylpentanoic acid with retention of configuration.
Stereoselective Synthesis via α-Chlorination of β-Keto Acids
Another advanced method involves the α-chlorination of β-keto acid intermediates, which can be prepared from 3-methylpentanoic acid derivatives.
- Step 1 : Synthesis of 3-methyl-2-oxopentanoic acid (a β-keto acid).
- Step 2 : Enantioselective α-chlorination using chiral catalysts or reagents such as N-chlorosuccinimide (NCS) in the presence of chiral auxiliaries.
- Advantages : High enantioselectivity and yield.
- Notes : Requires subsequent purification to isolate the (2S) enantiomer.
Multi-step Synthesis from Cyano and Nitrile Precursors
Patent literature on related branched carboxylic acids suggests a multi-step approach starting from cyano derivatives:
- Step 1 : Preparation of 2-cyano-3-methylpentanoate via alkylation of cyanoacetate derivatives.
- Step 2 : Hydrolysis of the nitrile to the corresponding carboxylic acid.
- Step 3 : Chlorination at the α-position using reagents such as sulfuryl chloride or thionyl chloride under controlled pH and temperature.
- Yields : Reported yields for related compounds are typically in the range of 60-90% with purity >95% after purification.
- Example Conditions : Hydrolysis at 60-70°C with aqueous sodium hydroxide, acidification to pH 1-1.5, followed by chlorination at 50-70°C.
This approach is adaptable for the preparation of this compound by appropriate choice of starting materials and stereocontrol during chlorination.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Stereochemical Control | Notes |
|---|---|---|---|---|---|---|
| Direct Chlorination | (2S)-3-methylpentanoic acid | SOCl2, PCl5 | 0-25 | 70-85 | Moderate to High | Requires inert atmosphere |
| α-Chlorination of β-Keto Acid | 3-methyl-2-oxopentanoic acid | NCS + chiral catalyst | 0-40 | 75-90 | High | Enantioselective, complex setup |
| Multi-step from Cyano Derivatives | 2-cyano-3-methylpentanoate | NaOH, HCl, SOCl2 | 50-70 | 60-90 | Moderate to High | Scalable, patent-supported |
Research Findings and Notes
- Stereoselectivity : Maintaining the (2S) configuration is crucial. Enzymatic or chiral catalyst-mediated methods provide superior stereochemical outcomes compared to direct chlorination.
- Purification : Post-reaction purification often involves acid-base extraction, crystallization, and chromatographic techniques to achieve >95% purity.
- Reaction Monitoring : Techniques such as NMR spectroscopy and chiral HPLC are employed to confirm stereochemistry and purity.
- Industrial Relevance : Multi-step synthesis from cyano precursors is favored for industrial scale due to reagent availability and scalability.
Q & A
Q. What are the standard synthetic routes for preparing enantiomerically pure (2S)-2-chloro-3-methylpentanoic acid?
Enantiomerically pure this compound can be synthesized via:
- Asymmetric Reduction : Starting from 2-oxo-3-methylpentanoic acid, chiral catalysts (e.g., Ru-BINAP complexes) enable selective reduction to the (2S) configuration .
- Enzymatic Resolution : Racemic mixtures of the compound can be resolved using lipases or esterases, which selectively hydrolyze one enantiomer .
- Substitution Reactions : Chlorination of (2S)-2-hydroxy-3-methylpentanoic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Q. How can the stereochemical integrity of this compound be verified experimentally?
Key methods include:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10) to separate enantiomers. Retention times and peak areas confirm enantiomeric excess (e.g., ≥95% purity) .
- Optical Rotation : Compare observed specific rotation ([α]D) with literature values (e.g., [α]D = +15.3° in methanol for the (2S) enantiomer) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep in a cool, dry place (RT) under inert gas (N₂/Ar) to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to its irritant properties (GHS Category 4-3-III) .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Temperature Control : Perform reactions at ≤0°C to reduce thermal racemization, especially during chlorination .
- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and limit nucleophilic attack .
- Catalyst Tuning : Adjust chiral catalyst loadings (e.g., 0.5–2 mol%) and reaction times to balance enantioselectivity and yield .
Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., using Cu-Kα radiation) .
- Comparative Analysis : Cross-validate NMR data with enantiomerically pure standards synthesized via asymmetric catalysis .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict / NMR shifts and confirm assignments .
Q. How can enantiomeric impurities be quantified in this compound batches?
- LC-MS/MS with Chiral Columns : Employ MRM transitions (e.g., m/z 150.6 → 105.0 for quantification) and isotope-labeled internal standards (e.g., -labeled analogs) .
- Enzymatic Assays : Use enantioselective enzymes (e.g., esterases) to hydrolyze impurities, followed by UV-Vis monitoring .
Research Applications & Methodological Challenges
Q. What role does this compound play in studying enzyme inhibition?
It serves as a precursor for protease inhibitor analogs. For example:
Q. What challenges arise in analyzing degradation products of this compound under acidic conditions?
Q. How can computational tools predict the reactivity of this compound in nucleophilic substitutions?
- Molecular Dynamics (MD) Simulations : Model transition states using software like GROMACS to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
- Docking Studies : Predict binding affinities with target enzymes using AutoDock Vina to guide inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
